Welcome to the BenchChem Online Store!
molecular formula C7H6OS B3376407 3-thiophen-2-yl-prop-2-yn-1-ol CAS No. 1194-13-4

3-thiophen-2-yl-prop-2-yn-1-ol

Cat. No. B3376407
M. Wt: 138.19 g/mol
InChI Key: SVYGRAAJWLKOCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06069159

Procedure details

To a suspension of tetrakis (triphenylphosphine)palladium (300 mg, 0.25 mmol) and copper (I) iodide (100 mg, 0.50 mmol) in diisopropylamine (100 ml) under nitrogen was added 2-iodothiophene (6.3 g, 30 mmol). After stirring 1.5 h at room temperature a solution of propargyl alcohol (3.0 g, 33 mmol) in diisopropylamine (50 ml) was added. After 16 h at room temperature the mixture was filtered and concentrated in vacuo. The residue was submitted to flash chromatography using dichloromethane as eluent to give 3.0 g (73%) of 3-(2-thienyl)-2-propyn-1-ol as a crude product.
[Compound]
Name
tetrakis (triphenylphosphine)palladium
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
copper (I) iodide
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
I[C:2]1[S:3][CH:4]=[CH:5][CH:6]=1.[CH2:7]([OH:10])[C:8]#[CH:9]>C(NC(C)C)(C)C.[Cu]I>[S:3]1[CH:4]=[CH:5][CH:6]=[C:2]1[C:9]#[C:8][CH2:7][OH:10]

Inputs

Step One
Name
tetrakis (triphenylphosphine)palladium
Quantity
300 mg
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(C)NC(C)C
Name
copper (I) iodide
Quantity
100 mg
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
6.3 g
Type
reactant
Smiles
IC=1SC=CC1
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
C(C#C)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(C)NC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
After 16 h at room temperature the mixture was filtered
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)C#CCO
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.